N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 206.71 g/mol. This compound is characterized by its unique structure, which features an aminocyclohexyl group linked to an acetamide moiety. It is primarily utilized in scientific research due to its distinctive chemical properties and potential applications in various fields, including organic synthesis and biological studies.
The synthesis of N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride typically involves a two-step process:
The reaction conditions are meticulously controlled, including temperature and pressure, to optimize yield and minimize by-products. In industrial settings, this process is scaled up using industrial-grade reagents and optimized equipment to ensure high purity and efficiency.
N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has a specific three-dimensional structure that influences its reactivity and interactions with biological targets. The compound features:
N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride can undergo several types of chemical reactions:
The reactions typically require controlled conditions to ensure desired outcomes. For example, oxidation reactions may be performed in acidic media, while reduction reactions often utilize methanol as a solvent.
The mechanism of action for N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets within biological systems. Upon administration, the compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
The exact molecular pathways influenced by this compound depend on its concentration and the biological context in which it is applied. Research indicates that it may have implications in biochemical assays and studies examining cellular processes.
N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is typically presented as a white crystalline powder. Its solubility in water enhances its utility in laboratory settings.
The compound exhibits stability under normal laboratory conditions but may undergo degradation when exposed to extreme pH levels or high temperatures. Its reactivity profile allows it to participate in various organic synthesis reactions, making it a valuable reagent in chemical research.
N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride has diverse applications across several scientific domains:
The synthesis of N-[(1-aminocyclohexyl)methyl]acetamide hydrochloride (CAS 1713160-62-3) typically begins with cyclohexanone derivatives as key precursors. A reductive amination strategy is employed to construct the 1-aminocyclohexyl core, where cyclohexanone reacts with ammonium acetate or ammonia in the presence of sodium cyanoborohydride to yield 1-aminocyclohexane. This intermediate is subsequently subjected to N-alkylation using chloroacetamide or bromoacetamide in polar aprotic solvents such as DMF or acetonitrile. The reaction requires precise stoichiometric control (1:1.2 molar ratio of amine to alkylating agent) and temperatures of 60–80°C for 8–12 hours to minimize di-alkylation byproducts [3] [8].
Table 1: Comparative Analysis of Synthetic Routes for 1-Aminocyclohexylmethyl Intermediates
Starting Material | Reagent/Conditions | Intermediate | Yield (%) | Key Impurities |
---|---|---|---|---|
Cyclohexanone | NH₄OAc/NaBH₃CN, MeOH, 25°C, 12h | 1-Aminocyclohexane | 85 | N,N-Dicyclohexylamine (<3%) |
1-Aminocyclohexane | Chloroacetamide, K₂CO₃, CH₃CN, 80°C, 10h | N-[(1-Aminocyclohexyl)methyl]chloroacetamide | 78 | Bis-alkylated adduct (<5%) |
Post-alkylation, the chloroacetamide intermediate undergoes hydrolysis under basic conditions (NaOH, 60°C) to yield the free amine, followed by selective N-acetylation. Critical process parameters include maintaining pH >10 during hydrolysis to prevent acetyl group cleavage and using acetic anhydride as the acyl donor due to its superior reactivity compared to acetyl chloride. This route achieves an overall yield of 62-68% on laboratory scale [3] [8].
Amidation constitutes the pivotal step for introducing the acetamide moiety onto the 1-aminocyclohexylmethyl scaffold. Two primary methodologies dominate:
Table 2: Amidation Method Comparison for Target Compound Synthesis
Method | Reagents/Conditions | Reaction Time | Yield (%) | Advantages |
---|---|---|---|---|
Schotten-Baumann | Acetyl chloride, NaOH, CH₂Cl₂/H₂O, 0–5°C | 1–2 h | 82 | Rapid, low-cost reagents |
Carbodiimide Coupling | Acetic acid, EDC, DMAP, anhyd. THF, 25°C | 6 h | 90 | High selectivity, mild conditions |
Direct Aminolysis | Acetic anhydride, Et₃N, CH₂Cl₂, 25°C | 4 h | 75 | Simplified workup |
Optimization studies reveal that acetic anhydride in dichloromethane with triethylamine (2.5 equivalents) provides a balance between cost and selectivity, particularly for industrial applications. Solvent screening identified THF and ethyl acetate as superior to DMF in minimizing color bodies in the final product [3] [8].
Conversion of the free base N-[(1-aminocyclohexyl)methyl]acetamide to its hydrochloride salt significantly enhances stability and crystallinity. Critical parameters for salt formation include:
Crystallization kinetics studies demonstrate that seeding at 50°C with 0.1% (w/w) of the hydrochloride salt followed by controlled cooling at 0.5°C/minute to 5°C produces monodisperse crystals (D90 < 200 µm). This protocol achieves consistent yields of 88–92% with residual solvent levels <500 ppm (ICH Q3C compliant) [1] [3].
Batch Processing: Traditional batch manufacturing employs 5,000–10,000 L reactors for amidation and salt formation. Typical cycle times are 48–72 hours per batch, with an output of 300–500 kg. Limitations include thermal gradients during exothermic amidation (requiring jacket cooling at -10°C) and batch-to-batch variability in crystal size distribution (CSD). Despite these challenges, batch processes remain prevalent due to equipment flexibility and lower validation complexity [3].
Continuous Flow Technology: Emerging approaches utilize tubular reactors for critical steps:
Table 3: Performance Metrics: Batch vs. Continuous Manufacturing
Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Annual Capacity | 8–12 metric tons | 25–30 metric tons |
Cycle Time | 48–72 h | 2–4 h (total residence time) |
Impurity Profile | Di-alkylated impurity (0.3–0.8%) | Di-alkylated impurity (<0.1%) |
Particle Size (D50) | 50–150 µm (variable) | 120 ± 10 µm (controlled) |
Solvent Consumption | 30 L/kg | 12 L/kg |
Flow processes demonstrate 40% reduction in solvent consumption and 3-fold higher space-time-yield compared to batch. However, crystallization optimization remains challenging due to fouling in narrow tubing, necessitating pulsed-flow or ultrasonic anti-fouling modules [3].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1